molecular formula C28H23IO5S B150557 Diphenyliodonium 9,10-dimethoxyanthracene-2-sulfonate CAS No. 137308-86-2

Diphenyliodonium 9,10-dimethoxyanthracene-2-sulfonate

Cat. No. B150557
CAS RN: 137308-86-2
M. Wt: 598.4 g/mol
InChI Key: ZMCBPOWGXHULPT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The compound has been used in the development of negative-working photosensitive polybenzoxazoles . It was used in a resist system composed of hyperbranched poly(o-hydroxyamide) (HBPHA), 2,6-bis(hydroxymethyl)-p-cresol (BHMP) as a cross-linker, and diphenyliodonium 9,10-dimethoxyanthracene-2-sulfonate as a photoacid generator .


Molecular Structure Analysis

The compound has a complex molecular structure, as indicated by its empirical formula C28H23IO5S . The structure conforms to the infrared spectrum .


Chemical Reactions Analysis

Diphenyliodonium 9,10-dimethoxyanthracene-2-sulfonate is photochemically dissociated to give 9,10-dimethoxyanthracene-2-sulfonic acid . This reaction involves electron transfer from the excited state of the 9,10-dimethoxyanthracene moiety to the diphenyliodonium moiety .


Physical And Chemical Properties Analysis

The compound appears as a yellow powder . It has a melting point of 217.3-219.5 degrees Celsius . It has a UV-visible spectrum with a lambda max of 263 nm . It is soluble in γ-butyrolactone at 1%, and less than 1% in PGMEA and ethyl lactate .

Scientific Research Applications

Photochemical Dissociation

Diphenyliodonium 9,10-dimethoxyanthracene-2-sulfonate undergoes photochemical dissociation, producing 9,10-dimethoxyanthracene-2-sulfonic acid. This process involves an intra-ion-pair electron transfer from the 9,10-dimethoxyanthracene moiety to the iodonium moiety, where the counteranion serves as both a spectral sensitizer for the diphenyliodonium ion and a precursor for the photo-acid generator (Naitoh, Yamaoka, & Umehara, 1991).

Semiconductor Fabrication

The compound has applications in semiconductor fabrication as part of photoresists. It's used in novolac-diazonaphthoquinone positive photoresists, which are known for their high dry etch resistance and non-swelling aqueous base development, providing high resolution. The compound plays a role in the sensitivity improvement of UV-sensitive photoresist systems, particularly in chemical amplification and dissolution inhibition processes (Naitoh, Kanai, Yamaoka, & Umehara, 1991).

Fluorinated Polyimide

Research also covers its use in the development of fluorinated polyimide for advanced technologies. The compound has been studied for its quantum yields of photodissociation and photoacid formation in different film types, influencing the development of high-performance polymers (Naitoh, Ishii, Yamaoka, & Omote, 1993).

Polymer Science

Further applications are found in polymer science, where it is utilized in the development of various negative-type photoresists. These studies explore the efficiency of photo-acid generation and deprotective reactions in various polymeric materials, contributing significantly to the field of material science and photopolymer technologies (Ueda, Takahashi, Nakayama, & Haba, 1998).

Mechanism of Action

The compound acts as a photoacid generator, showing high absorbance in the range . It is photochemically dissociated to give 9,10-dimethoxyanthracene-2-sulfonic acid .

properties

IUPAC Name

9,10-dimethoxyanthracene-2-sulfonate;diphenyliodanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5S.C12H10I/c1-20-15-11-5-3-4-6-12(11)16(21-2)14-9-10(22(17,18)19)7-8-13(14)15;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-9H,1-2H3,(H,17,18,19);1-10H/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMCBPOWGXHULPT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CC(=CC2=C(C3=CC=CC=C31)OC)S(=O)(=O)[O-].C1=CC=C(C=C1)[I+]C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23IO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584187
Record name Diphenyliodanium 9,10-dimethoxyanthracene-2-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

598.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diphenyliodonium 9,10-dimethoxyanthracene-2-sulfonate

CAS RN

137308-86-2
Record name Diphenyliodanium 9,10-dimethoxyanthracene-2-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

36 g of diphenyl iodonium perchlorate were dissolved in 500 g of water. To the resulting aqueous solution, gradually and dropwise added were an aqueous solution of 34 g of sodium 9,10-dimethoxyanthracene-2-sulfonate dissolved in 500 g of water. Next, this mixture was stirred for 2 hours and the product was precipitated. This product was taken out by filtration and washed with 200 g of water. Next, this was dried at 40° C. under reduced pressure to obtain 51 g of diphenyliodonium 9,10-dimethoxyanthracene-2-sulfonate (PAG 3-22).
Quantity
36 g
Type
reactant
Reaction Step One
Name
Quantity
500 g
Type
solvent
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step Two
Name
Quantity
500 g
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diphenyliodonium 9,10-dimethoxyanthracene-2-sulfonate
Reactant of Route 2
Diphenyliodonium 9,10-dimethoxyanthracene-2-sulfonate
Reactant of Route 3
Reactant of Route 3
Diphenyliodonium 9,10-dimethoxyanthracene-2-sulfonate
Reactant of Route 4
Reactant of Route 4
Diphenyliodonium 9,10-dimethoxyanthracene-2-sulfonate
Reactant of Route 5
Diphenyliodonium 9,10-dimethoxyanthracene-2-sulfonate
Reactant of Route 6
Diphenyliodonium 9,10-dimethoxyanthracene-2-sulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.